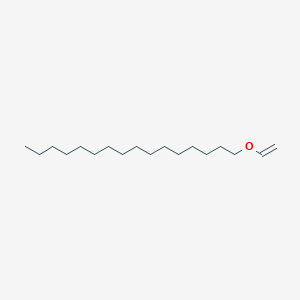

Cetyl vinyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenoxyhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDKWYQGLUUPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061171 | |

| Record name | Hexadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 16 deg C; [ChemIDplus] | |

| Record name | Cetyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

822-28-6 | |

| Record name | Cetyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyloxyhexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WG4T76R4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetyl vinyl ether chemical properties and structure

An In-Depth Technical Guide to Cetyl Vinyl Ether: Structure, Properties, and Applications

Introduction

This compound, systematically known as 1-(ethenyloxy)hexadecane, is an organic compound that merges the characteristics of a long-chain fatty alcohol with the reactivity of a vinyl ether.[1][2] This unique amphiphilic structure, comprising a hydrophobic 16-carbon cetyl tail and a reactive hydrophilic vinyl ether head, underpins its utility in diverse chemical applications.[2] It serves as a crucial monomer in polymerization, a building block for specialized surfactants, and a modifier for polymer resins.[2][3] This guide offers a comprehensive exploration of its chemical and physical properties, structural attributes, reactivity, and core applications, tailored for professionals in chemical research and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific inquiry. This compound is known by several synonyms, and its structure is defined by the precise arrangement of its atoms and functional groups.

-

IUPAC Name: 1-(ethenyloxy)hexadecane[1]

The molecule's architecture consists of a long, saturated hexadecyl (cetyl) alkyl chain linked to a vinyl group via an ether oxygen. This structure imparts a distinct polarity. The vinyl group's sp²-hybridized carbons create an electron-rich double bond, which, influenced by the lone pairs on the ether oxygen, becomes highly susceptible to electrophilic attack and is the primary center of its reactivity.[2] The long alkyl chain is nonpolar and hydrophobic.

Caption: Molecular structure of this compound highlighting its distinct hydrophobic and reactive regions.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure, particularly its high molecular weight and long alkyl chain. These properties are critical for determining its appropriate handling, storage, and application conditions.

| Property | Value | Reference |

| Physical State | Waxy Solid / Liquid | [1][4] |

| Melting Point | 16 °C | [1][4][5] |

| Boiling Point | 338.8 °C at 760 mmHg | [4] |

| Density | 0.82 g/cm³ | [4] |

| Flash Point | 45.8 °C | [4] |

| Refractive Index | 1.444 | [4] |

| Water Solubility | Insoluble (Estimated) | [6] |

| LogP (Octanol/Water) | 8.6 (Computed) | [1] |

Its low melting point means it can exist as either a liquid or a waxy solid at or near room temperature. The high boiling point is characteristic of its large molecular mass. Its density being less than water and high LogP value confirm its nonpolar, hydrophobic nature.[1][4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. The key spectral features are predictable based on its functional groups.

| Spectroscopy | Key Features (Expected) | Reference |

| ¹H NMR | ~6.4 ppm (dd, 1H, -O-CH=); ~4.2 & 4.0 ppm (dd, 2H, =CH₂); ~3.7 ppm (t, 2H, -O-CH₂-); 0.8-1.6 ppm (m, 31H, alkyl chain) | [1][7] |

| ¹³C NMR | ~152 ppm (-O-CH=); ~86 ppm (=CH₂); ~68 ppm (-O-CH₂-); 14-32 ppm (alkyl carbons) | [1][7] |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (=C-H stretch); ~2920 & 2850 cm⁻¹ (C-H stretch); ~1620 cm⁻¹ (C=C stretch); ~1200 cm⁻¹ (strong, C-O-C stretch) | [1][7] |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 268. Fragmentation includes loss of vinyl ether group and characteristic cleavage of the alkyl chain. | [1] |

In ¹H NMR, the protons on the vinyl group are the most downfield due to the double bond and the deshielding effect of the ether oxygen.[7] The protons on the carbon alpha to the ether oxygen are also shifted downfield relative to the rest of the alkyl chain.[7] In IR spectroscopy, the most diagnostic peaks are the C=C stretch of the vinyl group and the strong C-O-C ether stretch.[7]

Reactivity and Key Mechanisms

The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond. This makes it an excellent monomer for cationic polymerization and a substrate for various electrophilic addition reactions.

Cationic Polymerization

Vinyl ethers are highly reactive monomers in the presence of cationic initiators (e.g., Lewis acids).[3][8] The polymerization proceeds via a carbocationic intermediate. The long cetyl chain in the resulting polymer, poly(this compound), imparts properties such as a low glass transition temperature and increased hydrophobicity. This compound can be homopolymerized, often in bulk, or copolymerized with other monomers like vinyl chloride or maleic acid to tailor the properties of the final material.[2][9]

Caption: Generalized workflow for the cationic polymerization of this compound.

Other Reactions

-

Vinyl Transfer: In the presence of a catalyst like mercuric acetate, this compound can transfer its vinyl group to an alcohol, a useful transformation in organic synthesis.[10]

-

Hydrolysis: Like other enol ethers, it is susceptible to hydrolysis under acidic conditions to yield cetyl alcohol and acetaldehyde. It is relatively stable under neutral or basic conditions.

Synthesis and Manufacturing

The industrial synthesis of vinyl ethers is typically achieved through the Reppe process, which involves the vinylation of an alcohol with acetylene.[3][11]

Protocol: Generalized Synthesis of this compound

This protocol is a generalized representation based on the Reppe vinylation process.[11]

-

Catalyst Preparation: A suitable reaction vessel is charged with the higher alkanol (cetyl alcohol) and an alkali metal hydroxide catalyst (e.g., potassium hydroxide), typically 5-15% by weight of the reaction medium.

-

Inert Atmosphere: The system is flushed with an inert gas, such as nitrogen, to remove oxygen.

-

Heating: The mixture is heated to the reaction temperature, generally between 160-200 °C.[11]

-

Acetylene Introduction: Acetylene gas is bubbled through the heated, stirred mixture. The reaction is typically carried out at or near atmospheric pressure.

-

Reaction Monitoring: The reaction is monitored for the consumption of cetyl alcohol and the formation of this compound, for example by gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized or removed. The product, this compound, is then purified, typically by vacuum distillation, to remove any unreacted starting material and byproducts.

Applications in Research and Industry

The dual functionality of this compound makes it a valuable component in several areas:

-

Polymer Modification: It is used as a comonomer in the production of poly(vinyl chloride) (PVC). The long cetyl chain acts as an internal plasticizer and lubricant, improving the flexibility and processing characteristics of the PVC resin.[2]

-

Surfactants and Dispersants: When copolymerized with hydrophilic monomers such as maleic acid, the resulting polymers have amphiphilic properties. These copolymers are effective surfactants or dispersants in various formulations.[2]

-

Coatings and Adhesives: Polymers and copolymers of vinyl ethers are used in the formulation of specialty coatings and adhesives, where the polyether backbone provides chemical stability and the side chains can be tailored for specific properties like adhesion and water resistance.[3]

-

Advanced Materials Research: Copolymers containing this compound have been studied for their ability to create specific microenvironments that can influence electron transfer kinetics, which is relevant to the development of new materials for electronics and energy storage.[2]

Safety and Handling

While specific toxicity data for this compound is limited, information from related vinyl ethers and its GHS classification provides a basis for safe handling protocols.

| Hazard Category | Information | Reference |

| GHS Classification | H412: Harmful to aquatic life with long lasting effects. | [1][4] |

| Flammability | Vinyl ethers are generally flammable. Vapors can form explosive mixtures with air. | [12][13][14] |

| Peroxide Formation | Ethers, including vinyl ethers, can form explosive peroxides upon exposure to air and light. Check for peroxides before heating or distillation. | [13] |

| Handling | Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground and bond containers during transfer. Use non-sparking tools. | [12][14][15] |

| Personal Protective Equipment | Wear protective gloves, safety goggles, and appropriate respiratory protection. | [13][15] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container, away from direct sunlight and ignition sources. An inhibitor may be added to prevent polymerization and peroxide formation. | [12][16] |

The primary environmental hazard is its long-term harm to aquatic life.[1][4] Standard precautions for handling flammable organic liquids that can form peroxides are essential for safety.

Conclusion

This compound is a versatile chemical intermediate whose value lies in its unique amphiphilic structure. The high reactivity of the vinyl ether group allows it to be readily incorporated into polymeric structures, while the long cetyl chain provides hydrophobicity, flexibility, and lubricity. These properties are leveraged in applications ranging from polymer modification to the formulation of advanced materials. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is crucial for its effective and safe utilization in research and industrial settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69971, this compound. Retrieved from [Link].

-

CAS Common Chemistry (n.d.). This compound. Retrieved from [Link].

-

The Good Scents Company (n.d.). Decyl vinyl ether. Retrieved from [Link].

-

International Chemical Safety Cards (ICSC) (n.d.). ICSC 1261 - VINYL ETHYL ETHER. Retrieved from [Link].

-

Connect Chemicals (n.d.). Ethyl vinyl ether Uses. Retrieved from [Link].

-

Gelest, Inc. (2016). Safety Data Sheet for ETHYL VINYL ETHER. Retrieved from [Link].

-

Fiveable (n.d.). Vinyl Ethers Definition - Organic Chemistry Key Term. Retrieved from [Link].

-

Wikipedia (n.d.). Ethyl vinyl ether. Retrieved from [Link].

- Research Triangle Institute (1965). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE.

-

Chemistry LibreTexts (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link].

- Wu, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 488.

-

New Jersey Department of Health (n.d.). HAZARD SUMMARY: VINYL ETHYL ETHER. Retrieved from [Link].

- Google Patents (1968). US3370095A - Preparation of vinyl ethers.

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Leah4sci (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

-

Nanjing Chemical Material Corp. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with. Retrieved from [Link].

- Kostjuk, S. V., et al. (2021). Recent advances in applications of vinyl ether monomers for precise synthesis of custom-tailored polymers. Progress in Polymer Science, 118, 101411.

- Mark, H. F. (Ed.). (2013). Handbook of Vinyl Polymers: Radical Polymerization, Process, and Technology. CRC press.

- Nax, S. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. This compound | C18H36O | CID 69971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-405357) | 822-28-6 [evitachem.com]

- 3. fiveable.me [fiveable.me]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. decyl vinyl ether, 765-05-9 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

- 11. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

- 15. gelest.com [gelest.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of cetyl vinyl ether via palladium-catalyzed transetherification

An In-Depth Technical Guide to the Synthesis of Cetyl Vinyl Ether via Palladium-Catalyzed Transetherification

Authored by: A Senior Application Scientist

Abstract

Long-chain alkyl vinyl ethers, such as this compound (1-ethenoxyhexadecane), are valuable monomers and chemical intermediates in the synthesis of specialized polymers, coatings, and pharmaceutical excipients. Traditional methods for their synthesis often require harsh conditions, such as high pressures and temperatures. Palladium-catalyzed transetherification presents a milder, more efficient, and highly selective alternative. This guide provides a comprehensive overview of the palladium-catalyzed synthesis of this compound, detailing the underlying catalytic mechanism, a field-proven experimental protocol, strategies for reaction optimization, and methods for product characterization. It is intended for researchers and professionals in chemical synthesis and drug development seeking to leverage this advanced catalytic method.

Introduction: The Significance of Palladium-Catalyzed Vinylation

This compound (CVE) is a long-chain alkyl vinyl ether featuring a C16 alkyl chain. Its unique structure, combining a reactive vinyl group with a lipophilic tail, makes it a critical building block in various applications. The vinyl moiety allows for cationic polymerization to produce poly(this compound), a polymer with applications in adhesives, coatings, and as a viscosity modifier.

Historically, the synthesis of vinyl ethers was dominated by the Reppe process, which involves the reaction of alcohols with acetylene under high pressure and basic conditions. While effective, this method suffers from safety concerns associated with handling acetylene and is often not suitable for complex or sensitive substrates. Palladium-catalyzed transetherification has emerged as a powerful and versatile alternative, allowing for the exchange of an alkoxy group on a readily available vinyl ether (like ethyl or butyl vinyl ether) with a different alcohol, in this case, the long-chain cetyl alcohol (1-hexadecanol).[1] This process typically occurs under mild conditions with high functional group tolerance, making it an attractive method in modern organic synthesis.[2]

Core Principles and Catalytic Mechanism

The transetherification reaction is an equilibrium process where a vinyl ether reacts with an alcohol in the presence of a catalyst to form a new vinyl ether and a new alcohol.[3] The use of a palladium complex significantly accelerates the equilibration, allowing the reaction to be driven to completion by using a large excess of the starting vinyl ether, which often serves as both reactant and solvent.[1][4]

The Catalytic Cycle

The currently accepted mechanism for palladium-catalyzed transetherification, while complex and subject to ongoing study, is believed to proceed through a series of well-defined organometallic steps. The active catalyst is typically a Pd(II) species.

A plausible catalytic cycle involves the following key steps:

-

Alcohol Coordination & Deprotonation: The cetyl alcohol coordinates to the palladium(II) center. Subsequent deprotonation, often facilitated by a ligand or a weakly coordinating counterion, forms a palladium alkoxide intermediate.

-

Vinyl Ether Insertion: The electron-rich double bond of the source vinyl ether (e.g., butyl vinyl ether) coordinates to the palladium alkoxide. This is followed by migratory insertion of the vinyl ether into the palladium-oxygen bond.[5] This step forms a new palladium-carbon bond, creating an acetal-like intermediate coordinated to the metal.

-

β-Hydride Elimination (or alternative pathway): A key step in regenerating the catalyst and forming the product. In many palladium-catalyzed reactions with vinyl ethers, a β-hydride elimination from the alkoxy group can occur.[6] However, in the context of transetherification, the more likely pathway involves the elimination of the original alkoxy group (e.g., butoxide), facilitated by the coordination of another molecule of cetyl alcohol.

-

Product Formation & Catalyst Regeneration: The elimination of the original alcohol (e.g., butanol) and the release of this compound regenerates the active palladium catalyst, which can then re-enter the catalytic cycle.

Caption: Proposed catalytic cycle for palladium-catalyzed transetherification.

The Role of Ligands

The choice of ligand is critical for catalyst stability and activity. Phosphine ligands are among the most important and widely used in palladium catalysis.[7] For transetherification, electron-rich and sterically bulky phosphine ligands are often preferred.

-

Expertise & Causality: Electron-rich phosphines enhance the electron density on the palladium center. This increased electron density promotes the crucial oxidative addition step (if starting from Pd(0)) and can stabilize the electron-deficient intermediates in a Pd(II) cycle.[8] Steric bulk can favor the formation of highly reactive monoligated palladium species, which are often the active catalysts in cross-coupling reactions.[9] Biaryl phosphines are a class of ligands that have proven particularly effective in providing active and stable catalysts.[9]

Field-Proven Experimental Protocol

This protocol describes the synthesis of this compound from 1-hexadecanol and butyl vinyl ether, adapted from established procedures for palladium-catalyzed transfer vinylation.[3][10]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |

| 1-Hexadecanol (Cetyl Alcohol) | C₁₆H₃₄O | 242.44 | Must be dry. |

| Butyl Vinyl Ether | C₆H₁₂O | 100.16 | Stabilized, used in excess. |

| Palladium(II) Trifluoroacetate | Pd(CF₃COO)₂ | 332.43 | Catalyst precursor. |

| 1,3-Bis(diphenylphosphino)propane | C₂₇H₂₆P₂ | 412.44 | Ligand. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction. |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | For washing. |

| Brine | NaCl(aq) | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. |

Step-by-Step Methodology

-

Catalyst Preparation (In Situ):

-

To a dry, argon-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) trifluoroacetate (e.g., 0.05 mmol, 1 mol%).

-

Add 1,3-bis(diphenylphosphino)propane (dppp) (e.g., 0.06 mmol, 1.2 mol%).

-

Add 50 mL of anhydrous dichloromethane (DCM) via syringe.

-

Stir the mixture at room temperature for 15-20 minutes until a clear, homogeneous solution is formed. The formation of an air-stable palladium catalyst in situ is a key advantage for operational simplicity.[3]

-

-

Reaction Assembly:

-

To the catalyst solution, add 1-hexadecanol (e.g., 5.0 mmol, 1.21 g).

-

Add a large excess of butyl vinyl ether (e.g., 50 mmol, 7.2 mL), which acts as both the vinyl source and a co-solvent. The excess drives the reaction equilibrium towards the product.[1]

-

Seal the flask with a septum and place it in an oil bath.

-

-

Reaction Execution:

-

Heat the reaction mixture to a gentle reflux (approx. 40-45 °C for DCM).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 12-24 hours. Conversions of 50-85% are commonly achieved.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Concentrate the mixture under reduced pressure to remove the excess butyl vinyl ether and DCM.

-

Dissolve the resulting residue in diethyl ether (100 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Final Purification:

-

Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 99:1) to afford pure this compound as a waxy solid or low-melting-point solid.[11]

-

Process Optimization and Key Parameters

Optimizing the reaction conditions is crucial for maximizing yield and minimizing reaction time.[12] The interplay between the catalyst system, solvent, and temperature defines the efficiency of the synthesis.

Table of Key Optimization Parameters

| Parameter | Variation | Effect on Reaction & Causality |

| Palladium Precursor | Pd(OAc)₂, Pd(TFA)₂, PdCl₂(dppf) | The counterion affects catalyst activity. Trifluoroacetate (TFA) is often superior to acetate as it is a poorer ligand, leading to a more coordinatively unsaturated and thus more active palladium center.[3][13] |

| Ligand | Monodentate (e.g., P(t-Bu)₃) vs. Bidentate (e.g., dppp) | Bidentate phosphine ligands like dppp form stable chelate complexes with palladium, preventing catalyst decomposition and often leading to higher overall yields, although sometimes with slower reaction rates.[14] |

| Solvent | DCM, Toluene, THF | The choice of solvent can influence catalyst solubility and reaction temperature. Dichloromethane is effective for reactions at lower temperatures.[15] |

| Temperature | Room Temp. to Reflux | Higher temperatures generally increase the reaction rate.[16] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. A gentle reflux is often optimal. |

| Reactant Ratio | (Vinyl Ether:Alcohol) | A large excess of the source vinyl ether (e.g., 10:1) is critical to push the reaction equilibrium towards the desired product, maximizing the conversion of the more valuable cetyl alcohol.[4] |

Workflow for Reaction Optimization

Caption: A logical workflow for optimizing the synthesis of this compound.

Characterization and Analysis

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques is employed for a self-validating system of analysis.[17]

Spectroscopic Data for this compound

| Analysis Method | Expected Results for this compound (C₁₈H₃₆O) |

| ¹H NMR (CDCl₃) | δ ~6.45 (dd, 1H, -O-CH=), δ ~4.15 (dd, 1H, =CH₂ cis), δ ~3.95 (dd, 1H, =CH₂ trans), δ ~3.60 (t, 2H, -O-CH₂-), δ ~1.60 (m, 2H, -O-CH₂-CH₂-), δ ~1.25 (s, 26H, -(CH₂)₁₃-), δ ~0.88 (t, 3H, -CH₃).[4][11] |

| ¹³C NMR (CDCl₃) | δ ~152.0 (-O-CH=), δ ~86.5 (=CH₂), δ ~68.0 (-O-CH₂-), δ ~31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7 (Alkyl Chain CH₂), δ ~14.1 (-CH₃).[4] |

| FTIR (neat) | ν ~3100-3000 cm⁻¹ (=C-H stretch), ν ~2920, 2850 cm⁻¹ (C-H stretch), ν ~1620 cm⁻¹ (C=C stretch), ν ~1200 cm⁻¹ (C-O stretch).[11] |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 268.5, along with characteristic fragmentation patterns for a long-chain ether.[18] |

Safety and Handling

-

Palladium Compounds: While generally less toxic than other heavy metals, palladium salts should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Dichloromethane is a suspected carcinogen and should be handled with extreme caution. Butyl vinyl ether is flammable. All manipulations should be performed in a fume hood.

-

1-Hexadecanol: Generally considered low-hazard, but standard laboratory precautions should be observed.

Conclusion

Palladium-catalyzed transetherification is a highly effective and robust method for the synthesis of this compound.[10] Its advantages over classical methods include milder reaction conditions, greater functional group tolerance, and high selectivity. By understanding the core catalytic mechanism and systematically optimizing key reaction parameters such as the choice of ligand, solvent, and temperature, researchers can achieve high yields of this valuable monomer. The protocols and analytical data provided in this guide offer a solid foundation for drug development professionals and scientists to successfully implement this modern synthetic strategy.

References

-

Chen, C., & Jordan, R. F. (2010). Palladium-catalyzed dimerization of vinyl ethers to acetals. Journal of the American Chemical Society, 132(30), 10254-5. Available at: [Link]

-

Bosch, M., & Sleebs, B. E. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(14), 5485-5487. Available at: [Link]

-

Andersson, P. G., & Schab, S. (2001). Palladium catalysed aryl enol ether synthesis from vinyl triflates. Chemical Communications, (21), 2182-2183. Available at: [Link]

-

Stacchiola, D., Calaza, F., Burkholder, L., Schwabacher, A. W., Neurock, M., & Tysoe, W. T. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(29), 4572-4575. Available at: [Link]

-

Gholinejad, M., & Farajpour, G. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 31-65. Available at: [Link]

-

Ameduri, B., & Boutevin, B. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25(S1), 57-70. Available at: [Link]

-

Andersson, P. G., & Larhed, M. (1995). Palladium-catalyzed vinylation of alkyl vinyl ethers with enol triflates. A convenient synthesis of 2-alkoxy 1,3-dienes. The Journal of Organic Chemistry, 60(25), 8147-8150. Available at: [Link]

-

Ameduri, B., & Boutevin, B. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. HAL Open Science. Available at: [Link]

-

White, M. C., & Chen, M. S. (2010). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 328(5985), 1543-1547. Available at: [Link]

-

Gessner Group. Phosphine ligands and catalysis. University of Würzburg. Available at: [Link]

-

Zhang, J., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 959458. Available at: [Link]

-

Alonso, F., & Beletskaya, I. P. (2019). Special Issue: Solid-Supported Reagents in Palladium-Catalyzed Transformations. Catalysts. Available at: [Link]

-

Jia, Z., et al. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. Macromolecules, 54(21), 9995-10001. Available at: [Link]

-

Bosch, M., & Sleebs, B. E. (2003). Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols. SciSpace. Available at: [Link]

-

Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. r/chemistry. Available at: [Link]

-

Selva, M., et al. (2016). Optimization of the Reaction Conditions. [a]. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Wang, Y., et al. (2025). Mass spectrometry analysis and chromatographic separation of fatty alcohol polyoxyethylene ether nonionic surfactants. ResearchGate. Available at: [Link]

-

Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

-

Jones, J. R., et al. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications. Preprints.org. Available at: [Link]

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 5. m.youtube.com [m.youtube.com]

- 6. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 7. gessnergroup.com [gessnergroup.com]

- 8. reddit.com [reddit.com]

- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols. (2003) | Martin Bosch | 83 Citations [scispace.com]

- 11. This compound | C18H36O | CID 69971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 16. chemmethod.com [chemmethod.com]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

Purification techniques for cetyl vinyl ether monomer

An In-Depth Technical Guide for the Purification of Cetyl Vinyl Ether Monomer

Abstract: The performance of poly(this compound) and its derivatives in advanced applications, including specialty coatings, adhesives, and pharmaceutical excipients, is critically dependent on the ultra-high purity of the this compound (CEVE) monomer. Technical-grade CEVE often contains a variety of impurities—ranging from residual reactants like cetyl alcohol to stabilizers and deleterious peroxide species—that can terminate or retard polymerization and compromise the properties of the final polymer. This guide provides a comprehensive, field-proven framework for researchers and process chemists to purify this compound to the stringent standards required for sensitive applications. We will dissect the nature of common impurities and detail a multi-stage purification strategy encompassing chemical washing, high-vacuum fractional distillation, and final polishing using activated adsorbents. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring a deep understanding of the experimental choices. The guide includes detailed analytical methods for purity verification, protocols for safe handling and storage, and visual workflows to streamline the purification process.

The Imperative for High-Purity this compound

This compound (CEVE), also known as 1-(vinyloxy)hexadecane, is a long-chain alkyl vinyl ether valued for its ability to form polymers with unique properties such as hydrophobicity, low glass transition temperatures, and tailored solubility. These polymers are integral to the development of advanced materials. However, CEVE is predominantly polymerized via cationic mechanisms, a process that is notoriously sensitive to impurities.[1][2] The presence of water, alcohols, or acidic species can readily quench the propagating carbocationic chain end, leading to failed reactions or polymers with low molecular weight and broad polydispersity. Therefore, achieving monomer purity in excess of 99.5% is not merely a recommendation but a prerequisite for reproducible and controlled polymerization.

Profiling the Adversaries: Common Impurities in Technical-Grade Monomer

Effective purification begins with a thorough understanding of the potential contaminants. The impurity profile of technical-grade CEVE is largely dictated by its synthesis route, which typically involves the vinylation of cetyl alcohol.[3][4]

-

Cetyl Alcohol (1-Hexadecanol): The most common impurity is the unreacted starting material.[1][5] Its hydroxyl group is a potent chain-transfer agent in cationic polymerization.

-

Water: Moisture can be introduced from atmospheric exposure or during workup procedures. It acts as a powerful co-initiator or terminating agent, making its removal critical.

-

Acidic Species: Traces of acidic catalysts from synthesis or acidic by-products from hydrolysis (e.g., acetaldehyde leading to acetic acid) can interfere with modern cationic initiators.

-

Stabilizers: Commercial CEVE is often supplied with a basic stabilizer, such as potassium hydroxide (KOH), to prevent premature polymerization during transport and storage.[6] While necessary for storage, these must be completely removed prior to use.

-

Peroxides: Like all ethers, CEVE can form explosive peroxides upon prolonged exposure to air and light.[7] These not only pose a significant safety hazard during heating and distillation but can also unpredictably initiate radical side reactions.

Table 1: Physical Properties of this compound and Key Impurities

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at reduced pressure |

| This compound | C₁₈H₃₆O | 268.48 | ~310 (decomposes) | 140-142 °C @ 2 mmHg |

| Cetyl Alcohol | C₁₆H₃₄O | 242.44 | 344 | 190 °C @ 15 mmHg |

| Water | H₂O | 18.02 | 100 | 20 °C @ 17.5 mmHg |

The Purification Arsenal: Methodologies and Protocols

A multi-step approach is required to systematically eliminate the diverse range of impurities from technical-grade CEVE. The following workflow represents a robust and validated pathway to achieving high-purity monomer.

Caption: Figure 1. A comprehensive workflow for the purification of this compound.

Pre-Distillation Treatment: The First Line of Defense

This initial stage aims to remove bulk impurities like water, acids, and stabilizers that could interfere with distillation.

Protocol 3.1.1: Aqueous Base Wash and Drying

-

Causality: A dilute aqueous base wash (e.g., 5% KOH or NaOH solution) effectively removes any acidic impurities and acidic stabilizers. A subsequent wash with deionized water and brine removes the residual base. Drying agents are then used to remove dissolved water.[8]

-

Methodology:

-

Place the technical-grade CEVE in a separatory funnel.

-

Add an equal volume of 5% aqueous KOH solution. Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer twice with equal volumes of deionized water, followed by one wash with saturated NaCl (brine) solution to aid in breaking emulsions and removing bulk water.

-

Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Stir for 30-60 minutes.

-

Filter the mixture to remove the drying agent. The resulting monomer is ready for peroxide testing and distillation.

-

Protocol 3.1.2: Peroxide Detection and Removal

-

Causality: This is a critical safety step. Distilling ethers containing peroxides can lead to violent explosions.[7] Therefore, the monomer must be tested for peroxides and treated if they are present.

-

Methodology:

-

Detection: Use commercially available peroxide test strips. Alternatively, add 1 mL of the CEVE to 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

-

Removal: If peroxides are detected, stir the dried CEVE with a freshly prepared saturated solution of iron(II) sulfate (FeSO₄) or pass it through a column of activated basic alumina.[9] Retest to confirm peroxide removal before proceeding.

-

The Core Technique: High-Vacuum Fractional Distillation

Distillation is the most powerful technique for separating CEVE from non-volatile impurities and, most importantly, from the residual cetyl alcohol.[10]

-

Causality: CEVE has a high boiling point and is susceptible to thermal polymerization. Performing the distillation under high vacuum significantly lowers the boiling point, preventing thermal degradation.[11] A fractionating column enhances the separation efficiency between CEVE and impurities with close boiling points, such as cetyl alcohol.

-

Methodology:

-

Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a condenser, and a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of separate fractions without breaking the vacuum. Ensure all glass joints are properly sealed with vacuum grease.

-

Charge the Flask: Add the dry, peroxide-free CEVE to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Evacuate: Slowly and carefully apply vacuum from a high-performance vacuum pump, ensuring a cold trap is placed between the apparatus and the pump.

-

Heating: Once a stable vacuum is achieved (e.g., <2 mmHg), begin gently heating the distillation flask using a heating mantle.

-

Collect Fractions:

-

Fore-run: Collect the first fraction, which may contain low-boiling impurities.

-

Main Fraction: Collect the pure CEVE at a constant head temperature and pressure (e.g., 140-142 °C at 2 mmHg).

-

End-run: Discontinue distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

-

-

Shutdown: Allow the system to cool completely before slowly re-introducing an inert gas (nitrogen or argon) to break the vacuum.

-

Final Polishing: Adsorbent-Based Purification

For the most demanding applications, such as living cationic polymerization, a final polishing step is employed to remove the last traces of polar impurities.

-

Causality: Passing the distilled monomer through a column of activated basic alumina removes any remaining trace amounts of water, alcohols, and peroxides that may have formed during handling.[9]

-

Methodology:

-

Prepare a chromatography column packed with activated basic alumina that has been freshly dried in a vacuum oven.

-

Under an inert atmosphere (e.g., in a glovebox), pass the distilled CEVE through the column.

-

Collect the purified monomer directly into a clean, dry, and inert-atmosphere-flushed storage vessel.

-

Validation and Quality Control: Analytical Techniques

Verifying the purity of the final product is a non-negotiable step.

Caption: Figure 2. Key analytical techniques for validating monomer purity.

-

Gas Chromatography (GC): The primary method for quantifying purity.[1][5] A high-purity sample should show a single major peak corresponding to CEVE, with any impurity peaks being minimal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the vinyl ether and ensure the absence of signals corresponding to impurities like cetyl alcohol.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A quick and effective method to check for the absence of the broad O-H stretch (around 3300 cm⁻¹) characteristic of alcohol and water impurities.

-

Karl Fischer Titration: The gold standard for accurately quantifying water content, capable of measuring moisture down to the parts-per-million (ppm) level.

Preserving Purity: Post-Purification Stabilization and Storage

Purified CEVE is highly susceptible to degradation and polymerization. Proper storage is essential to maintain its quality.

-

Inert Atmosphere: Always handle and store purified CEVE under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen and moisture.

-

Temperature: Store the monomer in a sealed container at low temperatures (2-8 °C) to minimize degradation and spontaneous polymerization.[6][12]

-

Stabilization: If the monomer is not to be used immediately, it must be re-stabilized. A small amount of a basic stabilizer like potassium acetate or a hindered amine can be added.[13] For cationic polymerization, it is often preferable to store the unstabilized monomer under stringent inert and cold conditions and use it within a short timeframe.

Safety Mandates: Handling and Hazard Mitigation

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12][14]

-

Ventilation: Handle CEVE in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

-

Flammability: Vinyl ethers are flammable. Keep away from all sources of ignition, and ensure that equipment is properly grounded to prevent static discharge.[7][15]

-

Peroxide Hazard: The most significant hazard is the potential for explosive peroxide formation. Never distill CEVE without first confirming the absence of peroxides. [7]

Troubleshooting Common Purification Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Polymerization in Distillation Flask | Overheating; presence of acidic impurities; residual peroxides. | Reduce heating mantle temperature; ensure thorough pre-distillation washing; confirm peroxide absence before heating. |

| Incomplete Separation from Cetyl Alcohol | Inefficient fractionating column; distillation rate is too fast. | Use a column with higher theoretical plates (e.g., packed column); reduce the distillation rate to maintain proper reflux. |

| Monomer is "Wet" After Distillation | Leaks in the distillation apparatus; inadequate initial drying. | Check all vacuum seals; ensure the monomer is thoroughly dried with an anhydrous agent before distillation. |

| Low Purity by GC Analysis | Cross-contamination; inefficient distillation; degradation during purification. | Use clean glassware; optimize distillation parameters (vacuum, temperature); ensure all steps are performed promptly. |

References

- POLY (VINYL ETHERS)

- Adelman, R. L. (1961). Methods for producing vinyl ethers. U.S.

- Gelest, Inc. (2016).

- Delaittre, G., et al. (2022).

- International Labour Organization. (n.d.). ICSC 1261 - VINYL ETHYL ETHER.

- Takahashi, A., et al. (2010). Process for production of high-purity vinyl ether. U.S.

- Pocius, A. V. (1997). Stabilized vinyl ether composition. U.S.

- Sigma-Aldrich. (2025).

- Chem-Impex International. (n.d.). Ethyl vinyl ether, contains 0.1% KOH as stabilizer.

- New Jersey Department of Health. (n.d.). VINYL ETHYL ETHER HAZARD SUMMARY.

- Brice, L. K., & Schanz, H. J. (2005). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. The Journal of Organic Chemistry.

- Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals.

-

Okimoto, Y., Sakaguchi, S., & Ishii, Y. (2002). Iridium-catalyzed synthesis of vinyl ethers from alcohols and vinyl acetate. Organic Syntheses. [Link]

- Werts, A. P., & Besser, J. E. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters. U.S.

- Fisher Scientific. (2025).

- Schneider, A. (1968). Preparation of vinyl ethers. U.S.

- AZoM. (2022). Determining Impurities in Cetyl Alcohol Additive.

- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.

- ResearchGate. (2025). Synthesis, purification and curing studies of vinyl ester network.

- Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, Isostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol. (1988). Journal of the American College of Toxicology.

- Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. (n.d.).

- Jonsson, H., et al. (1991). Cationic Bulk Polymerization of Vinyl Ethers in the Liquid Crystalline Phase. DTIC.

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. azom.com [azom.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]

- 8. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 9. christycatalytics.com [christycatalytics.com]

- 10. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 11. US2984688A - Methods for producing vinyl ethers - Google Patents [patents.google.com]

- 12. fishersci.fr [fishersci.fr]

- 13. US5691462A - Stabilized vinyl ether composition - Google Patents [patents.google.com]

- 14. nj.gov [nj.gov]

- 15. gelest.com [gelest.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Cetyl Vinyl Ether (CAS No. 822-28-6)

This guide provides a comprehensive technical overview of this compound (CVE), a versatile monomer with significant potential in polymer science, materials engineering, and advanced therapeutic formulations. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, focusing on the causality behind its unique properties and experimental utility.

This compound, systematically named 1-ethenoxyhexadecane, is an amphiphilic organic compound that uniquely combines a reactive vinyl ether group with a long, hydrophobic alkyl chain.[1] This dual character is central to its functionality, governing its reactivity, interfacial behavior, and the properties of its resultant polymers.[1]

Chemical Identity and Structure

The molecule consists of a 16-carbon cetyl group (C₁₆H₃₃–) attached to a vinyl ether moiety (–O–CH=CH₂).[1] This structure is fundamental to its role as a monomer and a hydrophobic building block.

Caption: Chemical Structure of this compound (1-ethenoxyhexadecane).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 822-28-6 | [2][3][4] |

| EC Number | 212-495-2 | [2][4][5] |

| IUPAC Name | 1-ethenoxyhexadecane | [2][] |

| Molecular Formula | C₁₈H₃₆O | [1][2][] |

| SMILES | CCCCCCCCCCCCCCCCOC=C | [1][2][3] |

| InChIKey | UKDKWYQGLUUPBF-UHFFFAOYSA-N | [2][3][] |

| Synonyms | Hexadecyl vinyl ether, Vinyl cetyl ether |[2][3][5][] |

Physicochemical Data

The physical properties of CVE are dominated by its long alkyl chain, resulting in a waxy, hydrophobic character, while the vinyl ether group provides a site for chemical reactivity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molar Mass | 268.48 g/mol | [1][2][4][] |

| Appearance | Clear, colorless to pale yellow liquid | [5][7] |

| Melting Point | ~16 °C | [2][3][8] |

| Boiling Point | 338.8 °C at 760 mmHg | [][8] |

| Density | ~0.82 g/cm³ | [][8] |

| Water Solubility | Insoluble | [5][7] |

| XLogP3-AA | 8.6 |[2] |

Synthesis and Reactivity

Synthesis Pathway

The industrial synthesis of vinyl ethers is typically achieved through the vinylation of the corresponding alcohol with acetylene.[9] For this compound, this involves the reaction of cetyl alcohol with acetylene gas, often under basic conditions with a catalyst.

Caption: General Synthesis Scheme for this compound.

This process, known as Reppe chemistry, provides an efficient route to the monomer. The choice of catalyst and reaction conditions is critical to optimize yield and minimize side reactions.

Core Reactivity: The Vinyl Ether Group

The reactivity of CVE is dominated by the electron-rich double bond of the vinyl ether group. The adjacent oxygen atom donates electron density via resonance, making the terminal vinyl carbon particularly susceptible to electrophilic attack. This electronic characteristic is the cornerstone of its most important reaction: cationic polymerization.[1]

Key reactions include:

-

Cationic Polymerization : CVE readily polymerizes in the presence of cationic initiators (e.g., Lewis acids), forming poly(this compound).[1][10][11]

-

Copolymerization : It can be copolymerized with other monomers, such as vinyl chloride or maleic anhydride, to produce materials with tailored properties like enhanced flexibility or surfactant capabilities.[1][12]

-

Electrophilic Addition : The vinyl group reacts with various electrophiles, allowing for diverse synthetic transformations.[1]

Cationic Polymerization: Mechanism and Control

The polymerization of vinyl ethers is a classic example of cationic chain-growth polymerization, a process that has been refined to allow for well-controlled synthesis of poly(vinyl ether)s (PVEs).[10][13][14]

Mechanistic Steps

The process involves initiation, propagation, and termination steps. The key is the formation of a stabilized carbocation that propagates the polymer chain.

-

Initiation : An initiator (e.g., a protic acid or Lewis acid with a proton source) attacks the vinyl double bond, generating a carbocation that is stabilized by the adjacent oxygen atom.

-

Propagation : The carbocationic chain end sequentially adds CVE monomers. Each addition regenerates the active carbocation at the new chain end.

-

Chain Transfer/Termination : The reaction can be terminated by reaction with a nucleophile or through chain transfer, where a proton is transferred to another monomer, initiating a new chain. Controlling these events is critical for achieving polymers with a defined molecular weight and low polydispersity.[10]

Caption: Mechanism of Cationic Polymerization of this compound.

Experimental Considerations

Cationic polymerization is highly sensitive to reaction conditions. The presence of water or other nucleophilic impurities can readily terminate the reaction, a challenge that has been addressed with modern initiating systems.[15] Stringent anhydrous conditions are paramount for achieving controlled polymerization.

Applications in Research and Development

The unique amphiphilic structure of CVE and its resulting polymers drives its application in diverse fields, from industrial materials to sophisticated biomedical systems.

-

Polymer Modification : As a comonomer, CVE is used to impart hydrophobicity, flexibility, and improved processability to commodity polymers like PVC.[1] The long cetyl chain acts as an internal plasticizer.

-

Coatings, Adhesives, and Sealants : Homopolymers and copolymers of CVE are valued for creating water-repellent surfaces, leveraging the strong hydrophobic character of the cetyl group.[5][7] These polymers exhibit low surface energy, making them ideal for protective coatings and sealants.[5]

-

Cosmetics and Personal Care : In lotions and creams, the hydrophobic nature of CVE-containing polymers provides water resistance and contributes to a smooth, non-greasy feel on the skin.[7]

-

Drug Delivery Systems : For drug development professionals, the amphiphilic nature of CVE-based copolymers is particularly compelling. These polymers can self-assemble into structures like micelles or nanoparticles, encapsulating hydrophobic therapeutic agents for delivery in aqueous environments.[16] This is a promising area for developing novel formulations for targeted and controlled drug release.[][16]

Experimental Protocol: Synthesis of Poly(this compound)

This section provides a representative, step-by-step methodology for the homopolymerization of this compound via cationic polymerization.

Causality : This protocol utilizes a Lewis acid initiator (Boron Trifluoride Etherate) which requires a proton source (co-initiator), often trace water, to initiate polymerization. The reaction is conducted at low temperature to suppress chain-transfer reactions, thereby affording better control over the polymer's molecular weight and structure. Anhydrous conditions are critical because water is a potent terminating agent for cationic polymerization.

Materials:

-

This compound (CVE), purified by distillation over calcium hydride.

-

Dichloromethane (DCM), anhydrous.

-

Boron trifluoride etherate (BF₃·OEt₂), as initiator.

-

Methanol, as a quenching agent.

-

Nitrogen gas, high purity.

-

Standard Schlenk line or glovebox equipment.

Procedure:

-

System Preparation : All glassware must be rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere to eliminate adsorbed water.

-

Monomer and Solvent Addition : In a Schlenk flask under a positive nitrogen pressure, add the purified this compound (e.g., 5 g, 18.6 mmol). Dissolve it in anhydrous dichloromethane (e.g., 50 mL).

-

Reaction Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial for minimizing side reactions.

-

Initiation : While vigorously stirring the cooled solution, slowly add the BF₃·OEt₂ initiator (e.g., 0.1 mol% relative to the monomer) via syringe. The solution may become more viscous as polymerization proceeds.

-

Polymerization : Allow the reaction to proceed at -78 °C for a specified time (e.g., 2-4 hours). The duration will influence the final molecular weight.

-

Termination (Quenching) : Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL) to the reaction mixture. This will react with the cationic chain ends.

-

Polymer Isolation : Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol or acetone, with stirring.

-

Purification : Collect the precipitated poly(this compound) by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying : Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Caption: Experimental Workflow for CVE Cationic Polymerization.

Spectroscopic Characterization

Characterization of CVE and its polymers relies on standard spectroscopic techniques.[2]

-

Infrared (IR) Spectroscopy : Ethers exhibit a characteristic strong C-O stretching vibration between 1000-1300 cm⁻¹.[17] The vinyl group will show C=C stretching around 1600-1650 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹. Upon polymerization, the vinyl-related peaks will disappear.

-

¹H NMR Spectroscopy : The spectrum of the CVE monomer will show distinct signals for the vinyl protons (typically between 4.0-6.5 ppm), the methylene group adjacent to the ether oxygen (~3.7 ppm), a broad multiplet for the long alkyl chain methylene groups (~1.2-1.6 ppm), and a terminal methyl group triplet (~0.9 ppm).

-

¹³C NMR Spectroscopy : The vinyl carbons will appear at ~86 ppm and ~152 ppm. The carbon adjacent to the ether oxygen will be downfield (~70 ppm), with the rest of the alkyl chain carbons appearing upfield.

Safety and Handling

While specific toxicity data for this compound is limited, it is classified as harmful to aquatic life with long-lasting effects (GHS hazard H412).[2][8] Safe handling procedures should be based on its chemical class (vinyl ether) and this classification.

-

Handling : Use in a well-ventilated area or fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat.[19][20] Avoid inhalation of vapors and contact with skin and eyes.[19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[18][19] Vinyl ethers can form explosive peroxides upon exposure to air and light; storage under an inert atmosphere (e.g., nitrogen) is recommended.

-

Fire Safety : Vinyl ethers are generally flammable.[19][21] Use non-sparking tools and explosion-proof equipment.[21] Ground and bond containers during transfer.[19] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[19]

References

- Wikipedia. (n.d.). Polydimethylsiloxane.

- EvitaChem. (n.d.). This compound (EVT-405357) | 822-28-6.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Connect Chemicals. (n.d.). Ethyl vinyl ether Uses | CAS no. 109-92-2.

- Sigma-Aldrich. (2025). Safety Data Sheet - Vinyl ethyl ether, stabilized.

- ECHEMI. (n.d.). This compound 822-28-6.

- CAS Common Chemistry. (n.d.). This compound.

- Gelest, Inc. (2016). Safety Data Sheet - ETHYL VINYL ETHER.

- Connect Chemicals. (n.d.). Hexadecyl vinyl ether.

- BOC Sciences. (n.d.). CAS 822-28-6 this compound.

- Global Substance Registration System. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry.

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

- U.S. Department of Energy. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE.

- National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.

- Google Patents. (n.d.). US3370095A - Preparation of vinyl ethers.

- New Jersey Department of Health. (n.d.). VINYL ETHYL ETHER HAZARD SUMMARY.

- Fisher Scientific. (2025). Safety Data Sheet - Ethyl vinyl ether.

- American Chemical Society. (n.d.). Block copolymerization of vinyl ether with cyclic imino ether: synthesis of a new cleavable, nonionic polymer surfactant.

- MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O.

- Connect Chemicals. (n.d.). Hexadecyl vinyl ether | CAS 822-28-6.

- Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers.

- University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether - NMR Spectra.

- ResearchGate. (n.d.). Vinyl Ether Monomers and Polymers.

- University of Coimbra. (2021). Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. Progress in Polymer Science.

Sources

- 1. Buy this compound (EVT-405357) | 822-28-6 [evitachem.com]

- 2. This compound | C18H36O | CID 69971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Details [connectchemicals.ccds-webagentur.de]

- 7. Hexadecyl vinyl ether | CAS 822-28-6 | Connect Chemicals [connectchemicals.com]

- 8. echemi.com [echemi.com]

- 9. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 10. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. uc.pt [uc.pt]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. gelest.com [gelest.com]

- 20. fishersci.fr [fishersci.fr]

- 21. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of Cetyl Vinyl Ether in Organic Solvents

Executive Summary: Cetyl vinyl ether (CVE), a long-chain alkyl vinyl ether, is a versatile monomer and chemical intermediate with growing importance in polymer science and drug development. Its utility is fundamentally linked to its solubility characteristics, which dictate its behavior in synthesis, formulation, and polymerization processes. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in the principles of physical chemistry. It offers a detailed theoretical framework, a summary of known solubility behaviors, and robust, step-by-step protocols for both qualitative and quantitative solubility determination, designed for researchers, scientists, and formulation experts.

Fundamentals of this compound

Physicochemical Properties

This compound, systematically named 1-(ethenyloxy)hexadecane, is characterized by a long, hydrophobic 16-carbon alkyl (cetyl) chain and a reactive vinyl ether group.[1] This amphiphilic structure is key to its chemical behavior. At room temperature, it exists as a waxy solid, a physical state that necessitates careful solvent selection for practical applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O | [1][2] |

| Molecular Weight | 268.48 g/mol | [2][] |

| Appearance | Waxy solid (at room temp.) | [1] |

| Melting Point | 16 °C | [2][4] |

| Boiling Point | 338.8 °C at 760 mmHg | [2][] |

| Density | 0.82 g/cm³ | [2][] |

| Water Solubility | Insoluble | [1] |

| LogP (XLogP3) | 8.6 | [4] |

Significance and Applications

The unique structure of CVE makes it a valuable component in various fields. In polymer science, it is used as a comonomer to modify the properties of polymers like polyvinyl chloride (PVC), enhancing flexibility and improving processing characteristics.[1] Its ability to undergo cationic polymerization allows for the synthesis of polymers with tailored properties.[1][5] Copolymers derived from this compound can also act as surfactants.[1] Understanding its solubility is critical for controlling polymerization kinetics and ensuring a homogeneous reaction medium.[6]

Theoretical Framework of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.

The Role of Molecular Structure

This compound's structure features two distinct regions:

-

The Hydrophobic Cetyl Chain (C₁₆H₃₃–): This long, non-polar alkyl chain dominates the molecule's character. It interacts favorably with non-polar solvents through van der Waals forces. Its significant size is the primary reason for CVE's insolubility in water.[1]

-

The Vinyl Ether Group (–O–CH=CH₂): The oxygen atom in the ether linkage introduces a slight polarity and can act as a hydrogen bond acceptor.[7][8] This allows for some interaction with polar solvents, but this effect is largely overshadowed by the long hydrophobic tail.

Therefore, the most effective solvents for this compound are those that are predominantly non-polar or have low-to-moderate polarity, capable of effectively solvating the long alkyl chain.

Impact of Temperature

For solid solutes like this compound, solubility in organic solvents generally increases with temperature. Heating provides the necessary energy to overcome the lattice energy of the solid and to disrupt the intermolecular forces between solvent molecules, allowing the solute to dissolve more readily. Since the melting point of CVE is low (16 °C), it will be a liquid in many experimental conditions, which typically enhances its miscibility with non-polar organic solvents.[2][9]

Solubility Profile of this compound

While extensive quantitative data is not widely published, a qualitative solubility profile can be constructed based on its known chemical properties and documented behavior.

Qualitative Solubility in Common Organic Solvents

This compound is generally soluble in non-polar and weakly polar organic solvents and insoluble in highly polar solvents like water.[1]

Table 2: Qualitative Solubility of this compound in Various Solvent Classes

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble / Miscible | Strong van der Waals interactions with the cetyl chain.[6] |

| Non-Polar Aromatic | Toluene, Benzene | Soluble / Miscible | Favorable interactions with the cetyl chain. Toluene is a known solvent.[1] |

| Halogenated | Dichloromethane, Chloroform | Soluble | Capable of solvating the large non-polar portion of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | "Like dissolves like" principle; ethers are effective solvents for other ethers.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | Polarity may limit solubility, but likely soluble to a useful extent, especially with heating.[9] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of the alcohol is difficult to disrupt for the largely non-polar CVE.[7] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The high polarity and hydrogen bonding of water cannot effectively solvate the hydrophobic cetyl chain.[1] |

Experimental Determination of Solubility

Accurate determination of solubility is essential for process development and formulation. The following protocols provide standardized methods for both qualitative and quantitative assessment.

Health and Safety Precautions

-

This compound is classified as harmful to aquatic life with long-lasting effects (H412).[2][4] Avoid release to the environment.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Many organic solvents are flammable and/or toxic.[10][11] Consult the Safety Data Sheet (SDS) for each solvent before use and handle with appropriate care, avoiding ignition sources.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid screening method to classify the solubility of this compound in various solvents. A compound is typically considered "soluble" if approximately 25-30 mg dissolves in 0.75 mL of the solvent.[12]

Methodology

-

Preparation: Aliquot 25 mg of this compound into a series of small, dry test tubes.

-

Solvent Addition: Add the selected test solvent (e.g., hexane, toluene, ethanol) to a test tube in 0.25 mL portions, up to a total of 0.75 mL.

-

Mixing: After each addition, cap and vigorously agitate the test tube for 30 seconds. Use a vortex mixer for consistent results.

-

Observation: Observe the mixture against a contrasting background. Note if the solid completely dissolves, partially dissolves, or remains insoluble.

-

Heating (Optional): If the substance is insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature. Allow the solution to cool to see if precipitation occurs.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Caption: Diagram 1: A flowchart for the qualitative determination of solubility.

Protocol 2: Quantitative Determination by Isothermal Equilibrium Method

This method determines the saturation solubility of this compound at a specific temperature. It involves creating a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in a sample of the supernatant.

Methodology

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker incubator). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. To validate equilibrium, take samples at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

Sample Collection: Stop agitation and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-